molecular formula C10H18ClNO3 B2593224 1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2260935-73-5

1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride

Cat. No. B2593224
CAS RN: 2260935-73-5
M. Wt: 235.71
InChI Key: KDIPZJCVZOCRBQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3.ClH/c1-11-6-4-10(14,5-7-11)9(2-3-9)8(12)13;/h14H,2-7H2,1H3,(H,12,13);1H . This indicates that the compound has a piperidine ring with a hydroxyl group at the 4-position and a methyl group at the 1-position. It also has a cyclopropane ring attached to a carboxylic acid group .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Synthesis and Antibacterial Agents

Research has shown that derivatives of piperidine and cyclopropane, such as "1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid; hydrochloride," have been synthesized and applied in the development of new antibacterial agents. For example, Uno et al. (1989) synthesized 1-Hydroxypiperazine dihydrochloride and applied it to the syntheses of new pyridone carboxylic acid antibacterial agents, demonstrating potent antibacterial activity (Uno et al., 1989).

Chiral Synthesis and Industrial Waste Utilization

The compound's structural components have been used in the synthesis of new chiral bicyclic 3-hydroxypiperidines from industrial waste materials, showcasing a highly diastereoselective ring expansion. This illustrates its potential in creating value from waste and contributing to sustainable chemical practices (Wilken et al., 1997).

Cyclopropane Chemistry

Research into the reaction of cyclopropane derivatives with other compounds under specific conditions has led to the synthesis of new chemical entities with potential application in various fields of chemistry. For instance, studies have explored the high-pressure reactions of cyclopropane dicarboxylic acid esters with indoles, catalyzed by ytterbium triflate, to produce 4-indolyl dicarboxylic acid esters, showcasing the versatility of cyclopropane derivatives in synthetic chemistry (Harrington & Kerr, 1997).

Agricultural Chemistry

In the realm of agricultural chemistry, cyclopropane and its derivatives have been studied for their role as ethylene precursors in plants. Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in wheat leaves, highlighting the importance of cyclopropane derivatives in plant biology and ethylene production (Hoffman et al., 1982).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(4-hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-11-6-4-10(14,5-7-11)9(2-3-9)8(12)13;/h14H,2-7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIPZJCVZOCRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2(CC2)C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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